2-Fluoro Atorvastatin Sodium Salt is a derivative of the widely prescribed lipid-lowering agent, Atorvastatin. This compound features a fluorine atom substituted at the 2-position of the aromatic ring, enhancing its pharmacological properties and stability. The chemical formula for 2-Fluoro Atorvastatin Sodium Salt is , with a molecular weight of approximately 585.65 g/mol. This compound is particularly significant in research settings due to its isotopic labeling with deuterium, which allows for enhanced tracking in metabolic studies and better understanding of its pharmacokinetics and dynamics in biological systems .
2-Fluoro Atorvastatin Sodium Salt is classified as an antihyperlipidemic agent, functioning primarily as a competitive inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, an enzyme critical in cholesterol biosynthesis. This inhibition leads to decreased levels of low-density lipoprotein cholesterol in the bloodstream, making it vital for managing cardiovascular diseases . The compound is also recognized for its anti-inflammatory properties and potential role in stabilizing atherosclerotic plaques.
The synthesis of 2-Fluoro Atorvastatin Sodium Salt involves multiple steps that require precise control over reaction conditions to ensure high yields and purity. Key methods include:
The methods described in patents highlight various synthetic routes, including those that improve scalability and reduce hazardous by-products during large-scale production .
The molecular structure of 2-Fluoro Atorvastatin Sodium Salt can be depicted as follows:
The primary chemical reactions involving 2-Fluoro Atorvastatin Sodium Salt include:
These reactions are crucial for understanding both its pharmacological effects and potential interactions with other biochemical pathways.
The mechanism by which 2-Fluoro Atorvastatin Sodium Salt exerts its effects involves several key steps:
This mechanism underpins its use as an effective treatment for hyperlipidemia and related cardiovascular conditions .
The physical and chemical properties of 2-Fluoro Atorvastatin Sodium Salt include:
Property | Value |
---|---|
Appearance | White to off-white powder |
Solubility | Soluble in water |
Stability | Enhanced due to deuteration |
2-Fluoro Atorvastatin Sodium Salt is primarily utilized in scientific research settings for:
This compound's unique characteristics make it invaluable for advancing research in lipid metabolism and pharmacology.
Late-stage fluorination enables direct modification of complex molecules without multi-step de novo synthesis. For 2-Fluoro Atorvastatin, copper-mediated oxidative radiofluorination of arylboronic ester precursors has emerged as a key method. A derivative of atorvastatin bearing a boronic pinacol ester (Bpin) at the target phenyl position undergoes transmetalation with [Cu(OTf)~2~(py)~4~], followed by coordination with [¹⁸F]F⁻. After oxidation and reductive elimination, the desired ¹⁸F-labeled atorvastatin analog is formed [2] [5].
Critical challenges include:
Table 1: Optimization Variables in Copper-Mediated ¹⁸F-Fluorination of Atorvastatin Bpin Ester
Variable | Baseline Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
Temperature | 110°C | 130°C | ↑ by ~8% |
Precursor (Bpin) | 30 µmol | 60 µmol | ↑ by ~5% |
Catalyst Load | 10 µmol | 20 µmol | ↑ by ~7% |
Solvent | DMSO | DMA | ↑ by ~10% |
Ruthenium-mediated ¹⁸F-deoxyfluorination offers an alternative route for electron-rich arenes resistant to copper catalysis. This method uses η⁶-coordinated ruthenium–phenol complexes to activate phenolic precursors for nucleophilic ¹⁸F-fluorination [6].
Key advances include:
Table 2: Ruthenium vs. Copper-Mediated ¹⁸F-Fluorination of Atorvastatin Analogs
Parameter | Copper Method | Ruthenium Method |
---|---|---|
Precursor | Arylboronic ester | Phenol-Ru complex |
Typical RCY | 12% (±11%) | 47.9% (±8.5%) |
Reaction Time | 20 min | 30 min |
Key Limitation | Catalyst deactivation | Radiolytic decomposition |
Functional Group Tolerance | Low (sensitive to amines/alcohols) | High |
The pyrrole core of atorvastatin is synthesized via the Paal-Knorr reaction, a condensation between 1,4-dicarbonyls and primary amines. For 2-Fluoro Atorvastatin, 4-fluorobenzaldehyde and tert-butyl acetoacetate form a diketone intermediate, which reacts with methylamine under acidic conditions [3] [7].
Mechanistic and optimization insights:
Crystallization of the sodium salt demands precise solvent control to ensure polymorphic purity and narrow crystal size distribution (CSD). Combined Cooling and Antisolvent Crystallization (CCAC) in Continuous Oscillatory Baffled Crystallizers (COBC) has superseded batch methods [8].
Critical parameters:
Table 3: CCAC Optimization for 2-Fluoro Atorvastatin Sodium Salt
Condition | Batch Process | COBC Process |
---|---|---|
Solvent:Antisolvent Ratio | 1:3 (IPA:H~2~O) | 1:4 (IPA:H~2~O) |
Crystallization Time | 22 hours | 12 minutes |
Productivity | 1 g/L/hr | 100 g/L/hr |
Crystal Size Distribution | Broad (PDI >0.8) | Narrow (PDI = 0.3) |
Polymorphic Purity | 90–95% Form I | >99% Form I |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1